Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate
Description
Properties
Molecular Formula |
C13H12ClNO2S |
|---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)9-10(14)11(18-12(9)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3 |
InChI Key |
DGTQGILYTMBQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1Cl)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 4-chloroacetophenone reacting with ethyl cyanoacetate and elemental sulfur in the presence of diethylamine as a base catalyst. The reaction proceeds via:
-
Knoevenagel condensation between the ketone and cyanoacetate to form an α,β-unsaturated intermediate.
-
Cyclization with sulfur to form the thiophene ring.
-
Aromatization and functional group retention.
Key conditions :
Yield and Purification
Table 1: Gewald Reaction Parameters and Outcomes
Post-Cyclization Functionalization
Chlorination at the 4-position is often achieved after thiophene ring formation. Two methods dominate: electrophilic substitution and transition-metal-catalyzed C–H activation .
Electrophilic Chlorination
N-Chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–25°C introduces chlorine selectively at the 4-position. The amino group at position 2 directs electrophilic attack via resonance stabilization.
Typical protocol :
-
Dissolve Gewald product (1 equiv) in DCM.
-
Add NCS (1.2 equiv) portionwise at 0°C.
Palladium-Catalyzed C–H Chlorination
For higher regioselectivity, Pd(OAc)₂ with oxidative chlorinating agents (e.g., CuCl₂) enables direct C–H functionalization. This method avoids competing side reactions but requires inert atmospheres and higher costs.
Table 2: Chlorination Methods Comparison
| Method | Reagents | Yield (%) | Selectivity | Cost |
|---|---|---|---|---|
| Electrophilic (NCS) | NCS, DCM | 60–75 | Moderate | Low |
| Pd-catalyzed | Pd(OAc)₂, CuCl₂ | 50–65 | High | High |
Optimization Strategies for Industrial Scalability
Solvent Effects
Catalytic System Tuning
Temperature Control
Challenges and Solutions in Synthesis
Competing Side Reactions
Chemical Reactions Analysis
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions, using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
Anticancer Activity
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate has been evaluated for its cytotoxic properties against various cancer cell lines. Notably, studies have demonstrated its effectiveness against Hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines. The compound exhibits a dose-dependent cytotoxic effect, with several derivatives showing promising results in inhibiting cell proliferation.
Case Study: Cytotoxicity Evaluation
A recent study synthesized a series of derivatives based on this compound and tested them against HepG2 and HeLa cells. The results indicated that many synthesized compounds had IC50 values below 20 µM, suggesting potent anticancer activity. The mechanism of action is believed to involve the induction of oxidative stress leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various pathogens.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of synthesized derivatives, minimum inhibitory concentrations (MIC) were determined for several strains of bacteria. The results showed effective antimicrobial activity with MIC values ranging from 10 to 50 µg/mL, indicating potential for development into new antimicrobial agents .
Synthesis of Novel Compounds
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its derivatives are utilized in the design and synthesis of biologically active molecules, including potential anti-hyperlipidemic agents.
Synthesis Insights
The compound has been used in the synthesis of novel condensed fuoropyrimidines aimed at treating hyperlipidemia. The synthetic routes often involve multi-step reactions that enhance the biological activity of the resulting compounds .
Biological Evaluation
The biological evaluation of this compound derivatives includes testing for cytotoxicity, antimicrobial activity, and other pharmacological effects. These evaluations are crucial for understanding the therapeutic potential and safety profiles of new drug candidates.
Data Table: Biological Activities Summary
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cancer cell growth .
Comparison with Similar Compounds
Substituent Variations on the Thiophene Core
The following table summarizes key analogs and their structural differences:
Impact of Substituents on Physicochemical Properties
- Chloro vs.
- Phenyl vs. Carbamoyl at Position 5: The phenyl group (target compound) provides π-π stacking interactions, whereas carbamoyl derivatives (e.g., ) introduce hydrogen-bond donors/acceptors, altering target selectivity.
- Nitro Substituents : The 4-nitrophenyl analog () exhibits higher reactivity in nucleophilic substitution but raises toxicity concerns, limiting its therapeutic utility.
Biological Activity
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C13H12ClN1O2S1
Molar Mass : Approximately 281.76 g/mol
Structural Features : This compound contains an ethyl ester group, an amino group, and a chloro substituent on the thiophene ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a kinase inhibitor, influencing signaling pathways related to cell proliferation and apoptosis.
- Metal Ion Interaction : The sulfur atom in the thiophene ring allows for the formation of stable complexes with metal ions, enhancing its biological efficacy.
- Hydrogen Bonding : The amino group can participate in hydrogen bonding with various biological targets, facilitating interactions with proteins and nucleic acids.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential as an antimicrobial agent in pharmaceutical applications .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction via caspase activation |
| MCF-7 | 15 | Inhibition of cell proliferation via G1 phase arrest |
These results indicate that this compound may serve as a lead compound for developing new anticancer therapies .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The researchers found that the compound exhibited significant antibacterial activity, with an MIC comparable to standard antibiotics.
Case Study 2: Cancer Cell Proliferation Inhibition
In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
